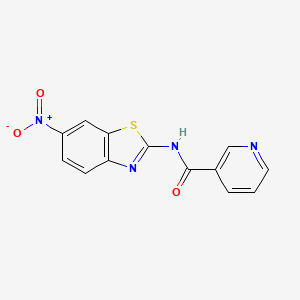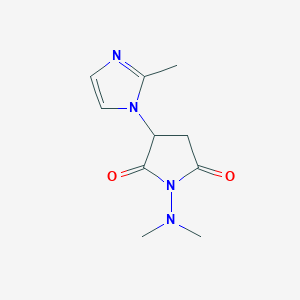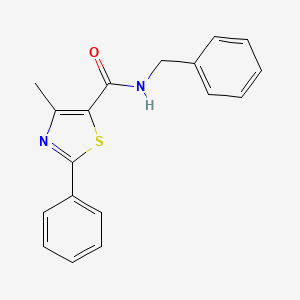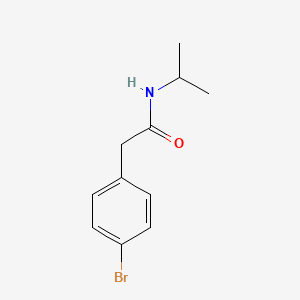
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a nitro group and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Coupling with Pyridine Carboxamide: The nitrated benzothiazole is coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different functional groups.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the ring system.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Coupling Agents: EDCI, HOBt.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase and DNA gyrase, which are crucial for bacterial survival and replication.
Pathway Modulation: In cancer cells, it may interfere with signaling pathways such as the PI3K/Akt pathway, leading to apoptosis and reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzothiazol-2-yl)pyridine-3-carboxamide
- N-(6-methylbenzothiazol-2-yl)pyridine-3-carboxamide
- N-(6-aminobenzothiazol-2-yl)pyridine-3-carboxamide
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-2-1-5-14-7-8)16-13-15-10-4-3-9(17(19)20)6-11(10)21-13/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCIRKIMGXRDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5583511.png)
![N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5583533.png)
![2-(3,4-difluorobenzyl)-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5583536.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5583539.png)
![N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5583552.png)



![N'-[(4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5583588.png)
![N,3,5,7-tetramethyl-N-[(2-methyl-4-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5583589.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5583597.png)
![1-(5-{[(3S)-3-(dimethylamino)azepan-1-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5583607.png)
